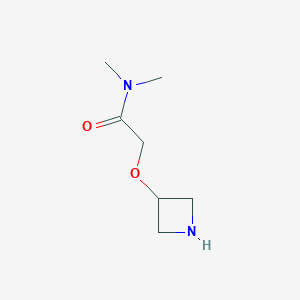
2-(azetidin-3-yloxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azetidin-3-yloxy)-N,N-dimethylacetamide is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in organic and medicinal chemistry due to their unique structural and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component. This reaction is known for its efficiency in synthesizing functionalized azetidines. Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been developed as a green and practical method for the synthesis of azetidine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2-(azetidin-3-yloxy)-N,N-dimethylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in aza-Michael addition reactions, where NH-heterocycles are added to methyl 2-(azetidin-3-ylidene)acetates .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, which acts as a catalyst, and various NH-heterocycles. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed: The major products formed from the reactions of this compound include functionalized azetidines and other heterocyclic compounds. These products are of interest for their potential biological and medicinal properties .
Aplicaciones Científicas De Investigación
2-(azetidin-3-yloxy)-N,N-dimethylacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, it is studied for its potential therapeutic properties, including its role as a scaffold for drug development. The compound’s unique structure makes it a valuable tool for investigating molecular interactions and pathways .
Mecanismo De Acción
The mechanism of action of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(azetidin-3-yloxy)-N,N-dimethylacetamide include other azetidine derivatives, such as 3-(prop-1-en-2-yl)azetidin-2-ones and 3-allylazetidin-2-ones . These compounds share the azetidine ring structure but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from other similar compounds is its specific functional groups and the resulting chemical properties.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-9(2)7(10)5-11-6-3-8-4-6/h6,8H,3-5H2,1-2H3 |
Clave InChI |
POCCZNLPYRVEOU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)COC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
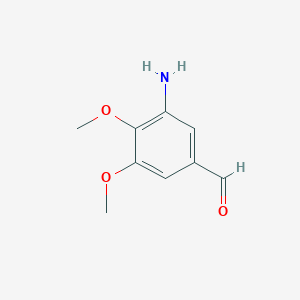
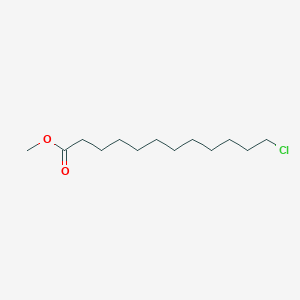

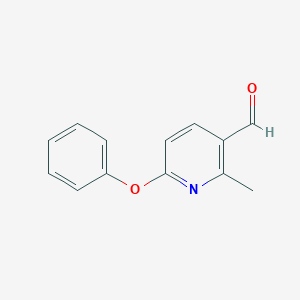
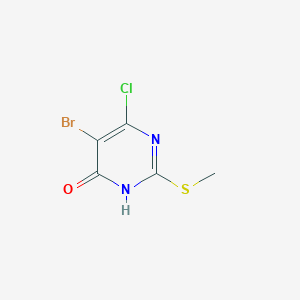
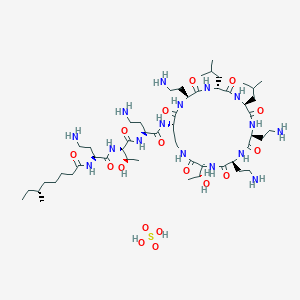

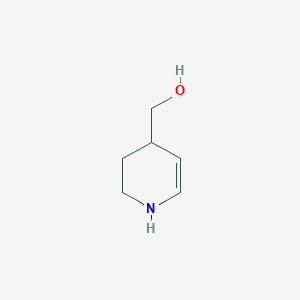
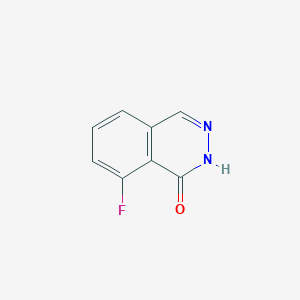

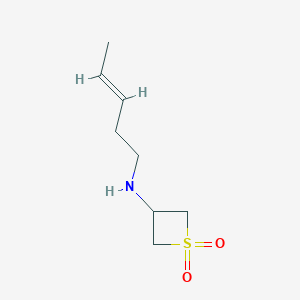
![(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
![tert-Butyl (R)-3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003345.png)
